7-Tert-butyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Tert-butyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Tert-butyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves multiple steps, including the formation of the quinoline core and the introduction of various substituents. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of Substituents: The tert-butyl group, fluorophenyl group, and thiophenyl group are introduced through various substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Tert-butyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, blocking of receptor sites, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-((4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- tert-Butyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1-pyrrolyl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate
Uniqueness
The uniqueness of 7-Tert-butyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile lies in its specific combination of functional groups and its potential biological activities. The presence of the quinoline core, along with the tert-butyl, fluorophenyl, and thiophenyl groups, provides a unique scaffold for further functionalization and exploration in various research fields.
Properties
Molecular Formula |
C26H25FN2OS2 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
7-tert-butyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C26H25FN2OS2/c1-26(2,3)17-8-11-19-21(13-17)29-25(20(14-28)24(19)23-5-4-12-31-23)32-15-22(30)16-6-9-18(27)10-7-16/h4-7,9-10,12,17H,8,11,13,15H2,1-3H3 |
InChI Key |
VFLNEHJFYDMHGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)N=C(C(=C2C3=CC=CS3)C#N)SCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.